molecular formula C₈H₁₂F₃NO₆ B1141982 2-Deoxy-2-trifluoroacetamido-D-glucose CAS No. 36875-26-0

2-Deoxy-2-trifluoroacetamido-D-glucose

Cat. No.: B1141982
CAS No.: 36875-26-0
M. Wt: 275.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxy-2-trifluoroacetamido-D-glucose is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It shares a structural similarity with D-glucose, with the key distinction being the replacement of the hydroxyl group at the C-2 position with a trifluoroacetamido group .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-trifluoroacetamido-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid and other organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include aldehydes and glycosidic bonds, which are crucial for various biochemical applications .

Mechanism of Action

The mechanism of action of 2-Deoxy-2-trifluoroacetamido-D-glucose involves its role as a glucose analog. It disrupts glycolysis by targeting hexokinase, the rate-limiting step in glycolysis. Once phosphorylated by hexokinase, it accumulates in the cell, depleting cellular ATP and inhibiting further glycolytic activity . This mechanism is particularly relevant in cancer research, where it is used to starve cancer cells of energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity compared to other glucose analogs. This uniqueness makes it valuable in specific biochemical and medical research applications .

Properties

CAS No.

36875-26-0

Molecular Formula

C₈H₁₂F₃NO₆

Molecular Weight

275.18

Synonyms

N-Trifluoroacetyl-D-Glucosamine

Origin of Product

United States
Customer
Q & A

Q1: What is the main application of 2-deoxy-2-trifluoroacetamido-D-glucose highlighted in the research?

A1: The research focuses on utilizing this compound as a starting material in a one-pot synthesis to create a variety of di-O-cyclohexylidene derivatives. Specifically, the research demonstrates that reacting this compound with either 1,1-dimethoxycyclohexane or 1,1-dibenzyloxycyclohexane in the presence of p-toluenesulfonic acid leads to the formation of the corresponding 1,1-dimethyl or 1,1-dibenzyl acetals of 2-(acylamino)-3,4:5,6-di-O-cyclohexylidene-2-deoxy-aldehydo-D-glucose. [] These derivatives can be further modified, highlighting the potential of this synthetic route for creating a range of complex carbohydrates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.